![molecular formula C18H17N3O2 B2708642 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-26-8](/img/structure/B2708642.png)
7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
“7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
- A series of novel triazole-pyrimidine hybrid compounds were synthesized and characterized. These compounds demonstrated promising neuroprotective and anti-inflammatory properties .
- Molecular docking studies indicated favorable interactions with active residues of ATF4 and NF-kB proteins, suggesting a potential mechanism of action .
- Based on the core scaffold of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , researchers identified ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile [®-6c] as a selective JAK1 inhibitor .
Neuroprotection and Anti-neuroinflammatory Activity
JAK1 Inhibition
Cytotoxic Activity Against Cancer Cells
Mechanism of Action
Target of Action
Compounds similar to “7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” often target enzymes or receptors in the body. For example, they might inhibit or activate certain enzymes, or they might bind to specific receptors and modulate their activity .
Mode of Action
Once the compound binds to its target, it can alter the target’s activity. This could involve inhibiting an enzyme’s ability to catalyze a reaction, or it could involve activating a receptor and triggering a cellular response .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, if the compound inhibits an enzyme, it could disrupt a metabolic pathway and prevent the production of certain molecules. On the other hand, if it activates a receptor, it could trigger a signaling pathway and lead to changes in gene expression .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can affect its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can influence how well it is absorbed, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted .
Result of Action
The ultimate effects of the compound’s action can vary widely depending on its specific targets and mode of action. It could lead to changes in cellular function, alterations in metabolic processes, or modifications in signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance the compound’s activity, while others might inhibit it .
Future Directions
Pyrimidines and their derivatives have been the focus of many research studies due to their wide range of pharmacological effects . Future research may focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
7-methyl-N-[(4-methylphenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-3-6-14(7-4-12)9-20-17(22)15-10-19-16-8-5-13(2)11-21(16)18(15)23/h3-8,10-11H,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKLDPKUGLHCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN=C3C=CC(=CN3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
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